スフィンガニン-C17-1-リン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

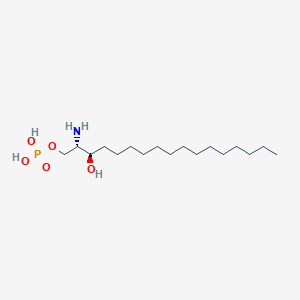

スフィンガニン-1-リン酸 (d17:0) は、スフィンゴ脂質ファミリーに属する生物活性脂質分子です。細胞シグナル伝達、膜構造、および細胞恒常性に不可欠な役割を果たします。構造的には、17炭素の塩基 (d17:0) にリン酸基が結合しています。

科学的研究の応用

生物学および細胞シグナル伝達::

細胞遊走: スフィンガニン-1-リン酸は、細胞遊走、血管新生、および免疫応答を調節します。

アポトーシス: 細胞の生存とアポトーシス経路に影響を与えます。

神経保護: 神経変性疾患に関与しています。

緑内障研究: 緑内障の網状構造サンプルでレベルが減少.

癌: 癌の進行と治療における潜在的な役割。

作用機序

スフィンガニン-1-リン酸は、Gタンパク質共役受容体 (S1P受容体) を介して作用します。細胞内カルシウム濃度を調節し、下流のキナーゼを活性化し、遺伝子発現に影響を与えます。重要な経路には、PI3K/AktとMAPKがあります。

生化学分析

Biochemical Properties

Sphinganine-C17-1-phosphate is involved in the sphingolipid metabolism, where it interacts with various enzymes and proteins . It is the product of phosphorylation of sphinganine by sphingosine kinase . The signaling functions of Sphinganine-C17-1-phosphate are currently under extensive investigation .

Cellular Effects

Sphinganine-C17-1-phosphate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been implicated in a variety of biological processes, including senescence, inflammation, and apoptosis .

Molecular Mechanism

At the molecular level, Sphinganine-C17-1-phosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It increases intracellular calcium levels, allowing for phospholipase C stimulation by G i proteins .

Temporal Effects in Laboratory Settings

The effects of Sphinganine-C17-1-phosphate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Sphinganine-C17-1-phosphate vary with different dosages in animal models. Research on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is ongoing .

Metabolic Pathways

Sphinganine-C17-1-phosphate is involved in the sphingolipid metabolism pathway . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Sphinganine-C17-1-phosphate within cells and tissues are complex processes that involve interactions with transporters or binding proteins . The effects on its localization or accumulation are still being studied .

Subcellular Localization

The subcellular localization of Sphinganine-C17-1-phosphate and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路::

新規合成: スフィンガニン-1-リン酸は、セリンパルミトイルトランスフェラーゼ (SPT) とセラミドシンターゼを含む酵素反応によって細胞内で新規に合成することができます。

化学合成: 化学的方法は、適切な試薬を使用してスフィンガニン (d17:0) をリン酸化することです。

工業的生産:: 化合物の特殊な性質により、工業規模での生産方法は広く報告されていません。研究グレードの量はサプライヤーから入手可能です。

化学反応の分析

スフィンガニン-1-リン酸 (d17:0) は、さまざまな反応を起こす可能性があります。

リン酸化: スフィンガニン (d17:0) にリン酸基を付加します。

加水分解: リン酸エステル結合を切断します。

代謝: 他のスフィンゴ脂質への酵素的修飾。

一般的な試薬には、リン酸、酵素(例:スフィンゴシンキナーゼ)、および特定のホスファターゼが含まれます。主な生成物には、スフィンゴシン-1-リン酸 (d17:0) とセラミドが含まれます。

類似化合物との比較

スフィンゴシン-1-リン酸 (d181): 類似の構造ですが、炭素鎖の長さが異なります。

セラミド: スフィンガニン-1-リン酸の前駆体。

特性

CAS番号 |

474923-29-0 |

|---|---|

分子式 |

C17H38NO5P |

分子量 |

367.5 g/mol |

IUPAC名 |

[(2S,3R)-2-azaniumyl-3-hydroxyheptadecyl] hydrogen phosphate |

InChI |

InChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1 |

InChIキー |

RTCZJPCPBSBOKB-DLBZAZTESA-N |

SMILES |

CCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O |

異性体SMILES |

CCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |

正規SMILES |

CCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O |

同義語 |

(2S,3R)-2-Amino-1,3-heptadecanediol 1-(Dihydrogen Phosphate); (2S,3R)-2-Amino-3-hydroxyheptadecyl Dihydrogen Phosphate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B1148016.png)